1-(2-Bromobutanoyl)-2-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-7-5-4-6-8(12)2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQDUJLBYGNQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1 2 Bromobutanoyl 2 Methylpiperidine
Nucleophilic Substitution Reactions at the α-Bromo Position
The α-bromo position in 1-(2-Bromobutanoyl)-2-methylpiperidine is a key site for reactivity, primarily through nucleophilic substitution pathways. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. youtube.com However, for α-halo amides, substitution at the α-carbon often competes with or dominates over substitution at the carbonyl carbon, depending on the reaction conditions and the nature of the nucleophile.
Intramolecular reactions of N-acyl piperidines, such as this compound, can lead to the formation of various heterocyclic structures. The mechanism often involves the piperidine (B6355638) nitrogen or another nucleophilic moiety within the molecule acting as the internal nucleophile.
One potential pathway is the intramolecular cyclization involving the amide nitrogen attacking the electrophilic α-carbon, which would lead to the formation of a β-lactam ring system. However, the formation of four-membered rings can be thermodynamically and kinetically challenging. A more common cyclization pathway in related systems involves the enolate of the amide. Under basic conditions, deprotonation of the α-carbon can occur, followed by an intramolecular nucleophilic attack.
In similar brominated compounds, intramolecular cyclization is a well-documented process. For instance, the bromination of certain alkaloids is often followed by spontaneous intramolecular cyclization, where a nucleophilic group within the molecule (like a hydroxyl or methoxy (B1213986) group) attacks a bromonium ion or a resulting carbocation intermediate. nih.gov This leads to the formation of new five- or six-membered rings. nih.gov For this compound, if a suitable internal nucleophile were present on the piperidine ring or the butanoyl chain, similar cyclizations could be envisaged.
Radical-mediated pathways can also lead to intramolecular cyclization. beilstein-journals.org The formation of a radical at the α-carbon can be followed by an intramolecular addition to an unsaturated bond within the molecule, a process used in the synthesis of complex polyheterocycles. beilstein-journals.orgrsc.org
The α-bromo position is susceptible to attack by a wide range of external nucleophiles, leading to intermolecular coupling products. These reactions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.
With Carbon Nucleophiles: Organometallic reagents and enolates can serve as carbon nucleophiles. For example, palladium-catalyzed cross-coupling reactions between α-bromo carboxamides and aryl boronic acids have been developed to form α-aryl carboxamides with high yields and enantioselectivities. nih.gov This methodology is significant as it provides a route to chiral α-aryl amides. nih.gov The development of specific chiral ligands is often crucial to overcome challenges such as competing side reactions. nih.gov
With Heteroatom Nucleophiles (N, O, S): Nitrogen, oxygen, and sulfur-based nucleophiles readily react with α-bromo amides.
N-Nucleophiles: Amines can displace the bromide to form α-amino amides. The Ullmann-type coupling reaction, traditionally used for forming C-N bonds with aryl halides, has been adapted for reactions involving amides and other substrates, demonstrating the versatility of copper-catalyzed coupling reactions. researchgate.net
O-Nucleophiles: Alkoxides or carboxylates can react to form α-alkoxy or α-acyloxy amides, respectively.
S-Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to yield α-thio amides. Copper-catalyzed cross-coupling of vinyl bromides with thiols has been shown to be effective, suggesting similar reactivity could be expected for α-bromo amides. researchgate.net
A one-pot process combining the nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed cycloaddition, highlights an efficient strategy for creating complex molecules from bromo-precursors. nih.gov This demonstrates the synthetic utility of the bromide as a leaving group in sequential reactions. nih.gov
Radical-Mediated Transformations of α-Bromo Amides
In addition to nucleophilic substitution, the carbon-bromine bond in α-bromo amides like this compound can undergo homolytic cleavage to generate an α-acyl radical. These radicals are valuable intermediates in synthesis.
The generation of the radical is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts the bromine atom to form the carbon-centered radical. libretexts.org This radical can then participate in various transformations:
Reduction (Dehalogenation): The simplest pathway is quenching the radical with a hydrogen atom donor, such as Bu₃SnH, to replace the bromine atom with hydrogen. libretexts.org
Intermolecular Addition: The radical can add to alkenes or alkynes, forming a new carbon-carbon bond and a new radical species, which propagates a chain reaction. libretexts.org This is a powerful method for C-C bond formation. libretexts.org
Intramolecular Cyclization: If an unsaturated moiety (e.g., a double or triple bond) is present elsewhere in the molecule, the α-acyl radical can add intramolecularly. beilstein-journals.org This radical cyclization is a key step in the synthesis of various cyclic and polycyclic compounds. beilstein-journals.org For instance, radical-induced nitrile translocation has been used as a key step in the stereoselective synthesis of substituted piperidines. nih.gov
The Minisci reaction is a classic example of a radical reaction where an alkyl radical adds to an electron-deficient heteroarene. nih.gov While typically involving radicals generated from carboxylic acids, the underlying principle of radical addition is broadly applicable. nih.gov The generation of α-keto radicals via single-electron oxidation of enolates, which then couple with nucleophiles, provides another parallel for the reactivity of radicals alpha to a carbonyl. nih.gov
Conformational Analysis and Reactivity Correlations of the N-Acyl Piperidine System
The reactivity of this compound is significantly influenced by the conformational preferences of its N-acyl piperidine core. The rotation around the N-C(O) amide bond and the chair-twist dynamics of the piperidine ring are critical factors.
For N-acyl-2-methylpiperidines, there is a notable preference for the 2-methyl group to be in an axial position rather than the equatorial position, which is counterintuitive based on simple steric considerations. nih.govacs.org This preference is driven by the avoidance of allylic strain (A¹'³ strain) between the axial 2-methyl group and the substituents on the nitrogen atom in the planar transition state of the amide bond. nih.govacs.org
Quantum mechanics calculations suggest that for related N-acylpiperidines, the twist-boat conformation can be more favorable than the chair conformation with an equatorial 2-methyl group, although the chair with an axial 2-methyl group is generally the most stable. nih.govacs.org The energy difference between conformers is often on the order of a few kcal/mol. acs.org
| Conformer Comparison | System Studied | ΔG (kcal/mol) | Finding |
| Axial vs. Equatorial | 1-(2-methyl-1-piperidyl)ethanone | -3.2 | The axial conformer is strongly favored over the equatorial. acs.org |
| Twist-Boat vs. Chair (Equatorial) | N-acylpiperidines (QM Calculation) | -1.2 | The twist-boat is more favorable than the chair with an equatorial 2-methyl. nih.govacs.org |
| Chair (Axial) vs. Twist-Boat | N-acylpiperidines (QM Calculation) | -2.0 | The chair with an axial 2-methyl is more favorable than the twist-boat. nih.govacs.org |
These conformational preferences directly impact reactivity. The accessibility of the lone pair on the nitrogen atom and the steric environment around the acyl group are dictated by the ring's conformation. For reactions involving the amide nitrogen or the carbonyl oxygen, the rotational barrier of the N-C(O) bond and the preferred dihedral angle will influence reaction rates. The axial preference of the 2-methyl group places it in a position where it can exert significant steric influence on the approach of reagents to the carbonyl group and the α-bromo position.
Influence of Stereochemistry on Reaction Pathways and Selectivity
This compound is a chiral molecule, containing at least two stereocenters: one at the 2-position of the piperidine ring and another at the α-bromo position of the butanoyl chain. The specific configuration of these stereocenters (R or S) can have a profound effect on the molecule's reactivity and the stereochemical outcome of its reactions.
In a chiral environment, enantiomers can exhibit different chemical and pharmacological behaviors. nih.gov The three-dimensional arrangement of atoms in one enantiomer may allow for a favorable interaction with a chiral reagent or catalyst, while the other enantiomer may react sluggishly or not at all. nih.gov This principle is the basis of asymmetric synthesis.
For reactions of this compound:
Nucleophilic Substitution: The approach of a nucleophile to the α-bromo position will be influenced by the stereochemistry at both the α-carbon and the adjacent 2-methylpiperidine (B94953) ring. The existing chirality can direct the incoming nucleophile to one face of the molecule, leading to diastereoselective or enantioselective product formation. This is known as substrate-controlled stereoselectivity.
Intramolecular Cyclization: The relative stereochemistry of the stereocenters will determine the feasibility and outcome of intramolecular cyclization reactions. The groups involved in the cyclization must be able to adopt a suitable spatial orientation for the reaction to occur. This can dictate the ring size and the stereochemistry of the newly formed cyclic product.
Enzyme-Mediated Reactions: In a biological context, the two enantiomers of a chiral molecule are often treated as different substances by enzymes. nih.gov One enantiomer might be a substrate for a particular enzyme, while the other is an inhibitor or is not recognized at all.
The use of single-enantiomer drugs can lead to simpler pharmacological profiles and improved therapeutic indices, as the two enantiomers of a chiral drug can have different rates of metabolism, potency, and toxicity. nih.gov Similarly, in chemical synthesis, using a single enantiomer of this compound would be crucial for controlling the stereochemical outcome of subsequent transformations.
Spectroscopic Characterization Methodologies in Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2-Bromobutanoyl)-2-methylpiperidine. Due to the presence of a stereocenter at the 2-position of the piperidine (B6355638) ring and another at the 2-position of the butanoyl chain, the molecule exists as a mixture of diastereomers, which often results in complex NMR spectra with two sets of signals.
Expected ¹H NMR Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| CH-Br (butanoyl) | 4.2 - 4.5 | Doublet of doublets (dd) or triplet (t) | The chemical shift is significantly downfield due to the electronegative bromine atom. The multiplicity will depend on the adjacent methylene protons. |
| CH₂ (butanoyl, adjacent to CH-Br) | 1.8 - 2.2 | Multiplet (m) | These protons are diastereotopic and may show complex splitting patterns. |
| CH₃ (butanoyl) | 0.9 - 1.2 | Triplet (t) | Coupled to the adjacent methylene group. |
| CH (piperidine, C2) | 4.0 - 4.5 | Multiplet (m) | This proton is adjacent to the nitrogen and the methyl group. Its chemical shift and multiplicity will be influenced by the conformation of the piperidine ring and the presence of the acyl group. |
| CH₃ (piperidine, C2-methyl) | 1.1 - 1.4 | Doublet (d) | Coupled to the proton at C2. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments in the molecule. Similar to the ¹H NMR, the presence of diastereomers would result in two sets of signals for many of the carbon atoms.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (amide) | 168 - 172 | The carbonyl carbon of the amide group. |
| CH-Br (butanoyl) | 45 - 55 | The carbon atom bonded to the bromine atom. |
| CH₂ (butanoyl) | 25 - 35 | |
| CH₃ (butanoyl) | 10 - 15 | |
| C2 (piperidine) | 50 - 60 | The carbon bearing the methyl group. |
| C2-CH₃ (piperidine) | 15 - 20 | |
| C3, C4, C5 (piperidine) | 20 - 30 |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for the definitive assignment of the proton and carbon signals, especially in a complex molecule with overlapping multiplets.
COSY: A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the 2-methylpiperidine (B94953) ring and the 2-bromobutanoyl chain. For instance, it would show a correlation between the CH-Br proton and the adjacent methylene protons in the butanoyl group.
HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon atom. This is essential for assigning the carbon signals based on the already assigned proton spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (EI-MS, HRMS, LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₁₀H₁₈BrNO). A key feature would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This would result in two peaks of nearly equal intensity at m/z values separated by two mass units.
Expected Fragmentation Pattern in EI-MS:
| m/z | Fragment Ion | Notes |
|---|---|---|
| 247/249 | [C₁₀H₁₈BrNO]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 168 | [M - Br]⁺ | Loss of a bromine radical. |
| 98 | [C₆H₁₂N]⁺ | Fragment corresponding to the 2-methylpiperidine ring. |
| 84 | [C₅H₁₀N]⁺ | A common fragment from the piperidine ring. |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This technique would be used to confirm the molecular formula of this compound as C₁₀H₁₈BrNO.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of mixtures and can be used to separate the diastereomers of this compound before they enter the mass spectrometer. This would allow for the acquisition of individual mass spectra for each diastereomer, which may show subtle differences in their fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and alkyl groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~1640 | Amide | C=O stretching |
| 2850 - 2960 | Alkyl (C-H) | C-H stretching |
| 1450 - 1470 | Alkyl (C-H) | C-H bending |
The strong absorption band around 1640 cm⁻¹ is a key indicator of the presence of the tertiary amide carbonyl group. The C-H stretching and bending vibrations confirm the presence of the aliphatic piperidine ring and butanoyl chain. The C-Br stretching vibration, while typically weaker, would be expected in the fingerprint region of the spectrum.
Chiral Chromatography Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)
Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is essential for the separation and quantification of these stereoisomers. unife.it
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. unife.it The choice of the CSP is critical and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds. unife.it
By using a suitable chiral HPLC method, it would be possible to separate the enantiomeric pairs of the diastereomers of this compound. The relative peak areas in the chromatogram would then be used to determine the enantiomeric excess (ee) of the sample, which is a measure of the purity of one enantiomer over the other. This technique is crucial in asymmetric synthesis to assess the stereoselectivity of a reaction.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous properties can be derived. mdpi.comresearchgate.net For 1-(2-Bromobutanoyl)-2-methylpiperidine, such calculations would provide insights into bond lengths, bond angles, and the distribution of electron density, which are crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be localized on the piperidine (B6355638) nitrogen and the bromine atom, while the LUMO would be centered on the antibonding orbital of the carbon-bromine bond and the carbonyl group.
Table 1: Illustrative FMO Properties for this compound Note: These values are hypothetical and serve to illustrate the data obtained from FMO analysis. Actual values would require specific DFT calculations.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.8 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 6.3 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.comchemrxiv.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov
For this compound, an MEP map would be expected to show:
Negative Potential: Concentrated around the electronegative carbonyl oxygen and, to a lesser extent, the bromine atom. These are the primary sites for interaction with electrophiles or Lewis acids. nih.gov
Positive Potential: Located around the hydrogen atoms, particularly those on the piperidine ring and the carbon adjacent to the carbonyl group.
This visualization provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete energy profile for a proposed reaction mechanism. rsc.orgresearchgate.net
For this compound, a key reaction to study would be the nucleophilic substitution at the carbon bearing the bromine atom. Transition state calculations could differentiate between possible mechanisms (e.g., SN1 vs. SN2) by comparing the activation energies of the respective transition states. These calculations can reveal the geometry of the transition state, providing a detailed picture of bond-breaking and bond-forming processes. semanticscholar.org Such studies offer insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net
Conformational Landscape Analysis of the Piperidine Ring and Butanoyl Moiety
Molecules are not static entities; they exist as a population of interconverting conformers. Understanding the conformational landscape—the relative energies and geometries of these conformers—is essential for comprehending a molecule's properties and reactivity. For this compound, this analysis would involve two key structural features: the piperidine ring and the rotatable bonds of the butanoyl side chain.
The 2-methylpiperidine (B94953) ring typically adopts a chair conformation. nih.govrsc.org However, the methyl group can be in either an axial or an equatorial position. For N-acylpiperidines, it has been shown that the axial conformer can be favored due to stabilizing electronic interactions between the nitrogen lone pair and the acyl group, which reduces steric clash. nih.gov A similar analysis for the title compound would determine the energetic preference and the rotational barrier between these two chair forms.
Furthermore, rotation around the N-C (amide) and C-C bonds of the butanoyl moiety gives rise to additional conformers. The amide bond itself can exist in cis or trans configurations, with the trans form typically being more stable. Computational analysis would quantify the energy differences between all significant conformers, providing a complete picture of the molecule's preferred shapes.
Table 2: Hypothetical Relative Free Energies of Key Conformers Note: Energies are illustrative, representing typical differences found in substituted piperidine systems.
| Conformer Description | Relative Free Energy (kcal/mol) |
| Chair (2-methyl equatorial) | 0.00 (Reference) |
| Chair (2-methyl axial) | -0.80 |
| Twist-Boat | +5.5 |
Prediction of Stereochemical Outcomes
This compound possesses two stereocenters: one at the C2 position of the piperidine ring and another at the C2 position of the butanoyl group. This gives rise to four possible stereoisomers ((2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R)).
Computational methods can be used to predict the stereochemical outcome of reactions that form one of these stereocenters. By calculating the energies of the diastereomeric transition states leading to the different products, it is possible to predict which stereoisomer will be formed preferentially. rsc.org For instance, in a nucleophilic attack on the carbonyl group, the existing chirality of the 2-methylpiperidine ring can influence the facial selectivity of the attack, leading to a predominance of one diastereomer over the other. These predictions are vital for designing stereoselective syntheses.
In Silico Screening for Synthetic Accessibility and Novel Transformations
In silico (computational) screening has become a valuable tool in modern chemical research. For this compound, computational software can assess its synthetic accessibility by analyzing potential synthetic routes based on known chemical reactions. scilit.com These tools can identify potential challenges in a proposed synthesis, such as competing side reactions or low predicted yields, allowing for optimization before any lab work is undertaken.
Furthermore, computational methods can be used to explore novel chemical transformations. By simulating the molecule's reactivity with a wide range of virtual reactants under various conditions, it may be possible to discover new, unexpected reactions. This approach accelerates the discovery of new chemical pathways and applications for the compound.
Synthetic Applications and Derivatization of 1 2 Bromobutanoyl 2 Methylpiperidine
Role as a Precursor for Diverse N-Acyl Piperidine (B6355638) Derivatives
The structure of 1-(2-Bromobutanoyl)-2-methylpiperidine offers two primary sites for chemical modification: the bromine atom and the amide bond. These features allow for the introduction of a vast range of chemical functionalities, leading to a diverse library of N-acyl piperidine derivatives.
Introduction of Varied Functionalities via Bromine Displacement
The bromine atom on the butanoyl chain is a versatile handle for introducing new functional groups through nucleophilic substitution reactions. A wide variety of nucleophiles can be employed to displace the bromide, thereby creating a diverse set of derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Resulting Functionality |
| Azide (N₃⁻) | Azido group |
| Cyanide (CN⁻) | Cyano group |
| Amines (R-NH₂) | Substituted amino group |
| Thiolates (RS⁻) | Thioether linkage |
| Hydroxide (OH⁻) | Hydroxyl group |
These reactions are typically carried out under standard conditions for nucleophilic substitution and provide a straightforward method for diversifying the core structure.
Amide Linkage Transformations and Modifications
The amide bond in this compound can also be chemically altered. Reduction of the amide carbonyl group, for instance, using reagents like lithium aluminum hydride (LiAlH₄), would yield the corresponding amine, transforming the acylpiperidine into a substituted alkylpiperidine. This transformation opens up another avenue for creating structural diversity.
Formation of Fused or Spirocyclic Systems
The reactivity of the bromine atom can be harnessed to construct more complex ring systems. Intramolecular cyclization reactions, where a nucleophilic moiety elsewhere in the molecule attacks the carbon bearing the bromine, can lead to the formation of fused or spirocyclic structures. For example, if a suitable nucleophile is introduced at the piperidine ring, subsequent intramolecular reaction can forge a new ring fused to the piperidine core.
Preparation of Complex Molecular Architectures and Scaffolds
By combining the derivatization strategies at both the bromine and amide positions, this compound can be elaborated into significantly more complex molecular architectures. These molecules can serve as scaffolds for the development of new chemical entities with potential applications in various fields of chemical research.
Strategic Utility in Cascade and Multi-Component Reactions
While specific examples are not extensively documented in the literature, the functional handles present in this compound make it a potentially valuable substrate for cascade and multi-component reactions. In a cascade reaction, a single starting material undergoes a series of intramolecular transformations to rapidly build molecular complexity. In a multi-component reaction, three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. The bromo-acylpiperidine structure could, in principle, be designed to participate in such reactions, offering an efficient route to complex heterocyclic systems.
Q & A
Q. Advanced: How can reaction conditions be systematically optimized to improve yield and purity?
Answer:
- Basic: The synthesis typically involves a multi-step process, starting with the acylation of 2-methylpiperidine using 2-bromobutanoyl chloride. Key steps include nucleophilic substitution and purification via column chromatography. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions .
- Advanced: Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading (e.g., triethylamine), and reaction time. Response Surface Methodology (RSM) helps identify ideal conditions for maximizing yield (e.g., 70–85%) while maintaining purity >95% .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Q. Advanced: How can advanced spectroscopic or computational methods resolve structural ambiguities?
Answer:
- Basic: Standard techniques include H/C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl (C=O) and bromine signatures .
- Advanced: X-ray crystallography provides definitive stereochemical data, while Density Functional Theory (DFT) simulations predict electronic properties and verify NMR chemical shifts with <5% deviation from experimental values .
Basic: What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
Q. Advanced: How can mechanistic studies elucidate the role of steric hindrance or solvent effects in these reactions?
Answer:
- Basic: The bromine atom at the 2-position undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the piperidine ring may reduce reactivity compared to linear analogs, requiring polar aprotic solvents (e.g., DMF) to enhance kinetics .
- Advanced: Kinetic isotope effects (KIE) and Hammett plots can quantify steric/electronic influences. Computational studies (e.g., transition state modeling) reveal how solvent dielectric constants affect activation energy, guiding solvent selection .
Basic: How should researchers design experiments to assess the biological activity of this compound?
Q. Advanced: What methodologies are used to elucidate its interaction mechanisms with biological targets?
Answer:
- Basic: Initial screens include enzyme inhibition assays (e.g., acetylcholinesterase) and cytotoxicity tests (MTT assay) at concentrations ranging from 1–100 µM. Dose-response curves (IC) establish potency .
- Advanced: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (). Molecular docking simulations (AutoDock Vina) predict binding poses with target proteins (RMSD <2.0 Å) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Advanced: How can researchers assess its environmental impact or biodegradability?
Answer:
- Basic: Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store at 2–8°C under inert gas (N) to prevent decomposition .
- Advanced: Ecotoxicity assays (e.g., Daphnia magna LC) evaluate aquatic impact. OECD 301F tests measure biodegradability, while HPLC-MS tracks environmental persistence .
Basic: How can researchers address contradictory data in literature regarding the compound’s reactivity or stability?
Q. Advanced: What statistical methods are suitable for reconciling discrepancies in experimental results?
Answer:
- Basic: Replicate experiments under standardized conditions (e.g., fixed pH, temperature). Cross-validate results using orthogonal techniques (e.g., NMR vs. HPLC) .
- Advanced: Apply multivariate analysis (ANOVA) to identify confounding variables. Bayesian statistics quantify confidence intervals, while meta-analyses aggregate data from multiple studies .
Basic: What theoretical frameworks guide studies on the compound’s electronic or steric properties?
Q. Advanced: How do computational models (e.g., DFT) enhance understanding of its reactivity?
Answer:
- Basic: Frontier Molecular Orbital (FMO) theory explains nucleophilic/electrophilic sites. Steric maps (e.g., using Connolly surfaces) visualize hindrance around the bromine atom .
- Advanced: DFT calculations (B3LYP/6-31G*) predict reaction pathways and transition states. Molecular Dynamics (MD) simulations model solvent interactions over 100-ns trajectories .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Q. Advanced: What role do automation and process control play in scaling up synthesis?
Answer:
- Basic: Document reaction parameters (e.g., stirring rate, cooling time) and validate purity via HPLC. Share detailed protocols in open-access repositories (e.g., Zenodo) .
- Advanced: Automated flow reactors enable precise control of residence time and temperature. Process Analytical Technology (PAT) monitors reactions in real-time using inline spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
